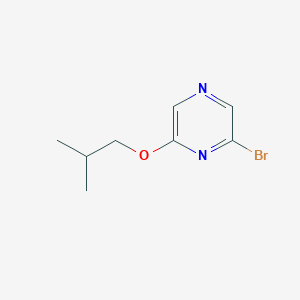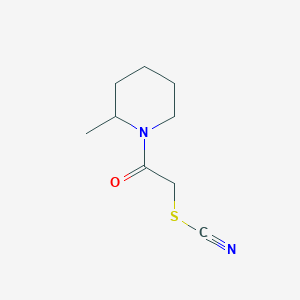
2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate is an organic compound that features a piperidine ring substituted with a methyl group and a thiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate typically involves the reaction of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl chloride with potassium thiocyanate in an appropriate solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate involves its interaction with biological targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpiperidin-1-yl)-2-oxoethyl chloride: Similar structure but lacks the thiocyanate group.
2-(2-Methylpiperidin-1-yl)-2-oxoethyl bromide: Similar structure with a bromide instead of a thiocyanate group.
2-(2-Methylpiperidin-1-yl)-2-oxoethyl acetate: Similar structure with an acetate group.
Uniqueness
2-(2-Methylpiperidin-1-yl)-2-oxoethyl thiocyanate is unique due to its thiocyanate functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
501915-97-5 |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C9H14N2OS/c1-8-4-2-3-5-11(8)9(12)6-13-7-10/h8H,2-6H2,1H3 |
InChI Key |
MZIFRYKYMZXKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


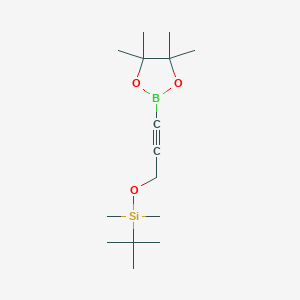


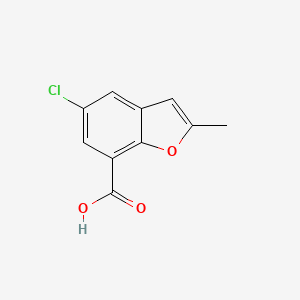


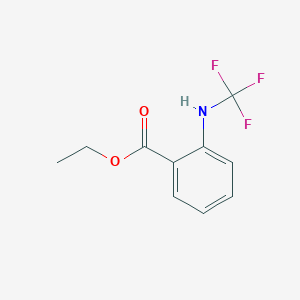
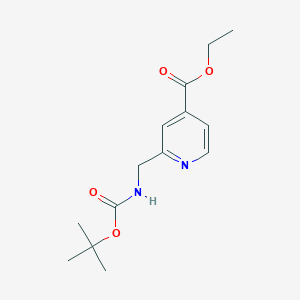
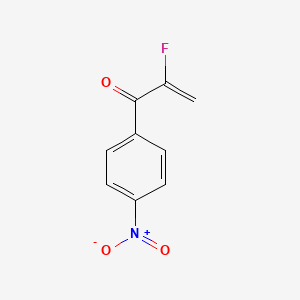
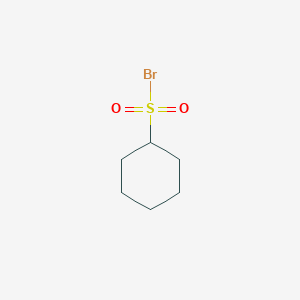
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
